1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Description
1-[(2,6-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a 2,6-dichlorophenylmethyl substituent at the 1-position and a methyl group at the 3-position. Pyrazolones are heterocyclic compounds with diverse applications in coordination chemistry, metal extraction, and medicinal chemistry due to their ability to act as chelating agents.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7-5-11(16)15(14-7)6-8-9(12)3-2-4-10(8)13/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLFGBCJNUKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazolone ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the pyrazolone ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products: Various oxo derivatives.
Reduction products: Reduced analogs with different functional groups.
Substitution products: Compounds with different substituents on the pyrazolone ring.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors involved in inflammatory processes, leading to its anti-inflammatory and analgesic properties. The exact mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Ethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (HA)
- Structural Differences : The primary distinction lies in the substituent at the 1-position: HA features a 2-ethylphenyl group instead of a 2,6-dichlorophenylmethyl group.
- Application : HA is employed in scandium recovery, where it coordinates with scandium ions in weak acid solutions.
- Research Findings :
- Chlorine atoms could increase lipophilicity, improving solvent compatibility in extraction processes compared to HA.
Coumarin-Pyrimidinone-Pyrazolone Hybrids (4i, 4j)
- Structural Differences: These derivatives incorporate coumarin and pyrimidinone moieties, increasing structural complexity. Example: 4j has a coumarin-3-yl group and a thioxo-dihydropyrimidinyl substituent.
- Simpler pyrazolone backbone (vs. 4j’s fused heterocycles) could improve synthetic accessibility for industrial applications.
Data Table: Structural and Functional Comparison
Key Research Insights and Hypotheses
Substituent Effects on Metal Coordination: Electron-withdrawing groups (e.g., Cl in the target compound) may enhance metal-binding affinity compared to HA’s ethyl group, as seen in analogous studies with halogenated ligands .
Industrial vs. Pharmaceutical Potential: The target compound’s simplicity aligns with metal extraction applications, whereas coumarin hybrids (e.g., 4j) prioritize molecular diversity for drug discovery .
Synthetic Considerations :
- HA’s synthesis (implied in ) likely involves straightforward alkylation, while the target compound may require halogenation steps, increasing synthetic complexity.
Biological Activity
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, commonly referred to as a pyrazolone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its structural features, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound includes a dichlorophenyl group, which is significant for its biological activity.
1. Anticancer Activity
Research has indicated that pyrazolone derivatives exhibit significant anticancer properties. In particular, studies have shown that modifications to the pyrazolone structure can enhance its cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolone have demonstrated potent activity against human liver carcinoma (HepG-2) and other tumor cell lines such as ovarian and prostate cancer cells. The IC50 values for these compounds often fall within the low micromolar range, indicating promising therapeutic potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazolone Derivative A | HepG-2 | 2.76 |
| Pyrazolone Derivative B | Ovarian Cancer | 9.27 |
| Pyrazolone Derivative C | Prostate Cancer | 1.14 |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, including carrageenan-induced paw edema in rats. This activity is likely mediated through the inhibition of cyclooxygenase (COX) enzymes.
3. Antimicrobial Activity
Studies have reported that pyrazolone derivatives exhibit antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It has potential interactions with dopamine receptors, which could influence neuropharmacological outcomes.
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of this compound against ovarian cancer cells, researchers found that treatment with the pyrazolone derivative resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value of approximately 2.76 µM for this compound.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in a rat model of acute inflammation. Results indicated a marked decrease in paw swelling following administration of the pyrazolone derivative, suggesting its potential use as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a Vilsmeier–Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor. Key variables include temperature (optimized at 80–100°C), solvent polarity (DMF or POCl₃), and stoichiometric ratios of dichlorophenylmethyl reagents. Lower yields (<50%) are observed under ambient conditions due to incomplete cyclization, while higher temperatures improve ring closure efficiency . For multi-step protocols, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate intermediates .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, SCXRD analysis of a related pyrazolone derivative confirmed dihedral angles between aromatic rings (16.8–51.7°), influencing steric interactions . Complementary techniques include:
- ¹H/¹³C NMR : Methyl groups at position 3 appear as singlets (δ 2.1–2.3 ppm), and the dichlorophenyl moiety shows splitting patterns at δ 7.2–7.5 ppm .
- FTIR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C–Cl (650–750 cm⁻¹) confirm functional groups .
Q. What analytical methods are recommended for purity assessment?
- Methodological Answer : Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify impurities. For lipophilicity assessment, logP values can be calculated via reverse-phase HPLC or predicted using SwissADME (reference drug: celecoxib, logP ~3.5) .
Advanced Research Questions
Q. How can synthesis be optimized to enhance enantiomeric purity for pharmacological studies?
- Methodological Answer : Chiral resolution via chiral stationary phase (CSP) chromatography (e.g., amylose-based CSPs) separates enantiomers. Alternatively, asymmetric synthesis using Sharpless epoxidation or organocatalysts (e.g., proline derivatives) achieves >90% enantiomeric excess (ee). Kinetic studies (reaction monitoring via LC-MS) help identify racemization risks during workup .
Q. What computational tools predict the pharmacokinetic profile of this compound?
- Methodological Answer : SwissADME predicts drug-likeness parameters:
- Lipinski’s Rule of Five : Molecular weight (<500 Da), hydrogen bond donors/acceptors (<5/10).
- Bioavailability Radar : Assess solubility (ESOL: −3.1 to −2.5) and permeability (Caco-2 cell model).
- BOILED-Egg Model : Estimates gastrointestinal absorption and blood-brain barrier penetration .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., –NO₂ at position 4) enhance antibacterial activity (MIC: 2–4 µg/mL against S. aureus).
- Hydrophobic substituents (e.g., –CF₃) improve membrane penetration but reduce solubility.
- Diarylpyrazole analogs (e.g., SR141716 derivatives) exhibit antagonistic effects on cannabinoid receptors .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Cross-validate using:
- Standardized Assays : MIC values via broth microdilution (CLSI guidelines) vs. disk diffusion.
- Control Compounds : Compare with reference drugs (e.g., ciprofloxacin for antimicrobial studies).
- Meta-Analysis : Adjust for variables like solvent (DMSO vs. saline) and cell line viability (MTT vs. resazurin assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
